molecular formula C12H9ClN2O4 B8805183 Ethyl 4-chloro-7-nitroquinoline-3-carboxylate

Ethyl 4-chloro-7-nitroquinoline-3-carboxylate

Cat. No. B8805183
M. Wt: 280.66 g/mol
InChI Key: ICWBNSHNWYOKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-7-nitroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9ClN2O4 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-7-nitroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-7-nitroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

ethyl 4-chloro-7-nitroquinoline-3-carboxylate

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-5-7(15(17)18)3-4-8(10)11(9)13/h3-6H,2H2,1H3

InChI Key

ICWBNSHNWYOKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-7-nitro-quinoline-3-carboxylic acid ethyl ester (15.6 g, 59.5 mmol) was suspended in chloroform (250 ml) and oxalyl chloride (20.7 ml, 30.2 g, 238 mmol) was added, followed by dimethyl formamide (0.4 ml, 0.38 g, 5.2 mmol). After heating at reflux for 2.5 h, the mixture was added to 300 ml of a 2N aqueous sodium hydroxide solution cooled in an ice/water bath. After stirring vigorously for 30 minutes, the aqueous layer was extracted with chloroform (200 ml). The combined organic phases were washed with water, brine and then dried over anhydrous magnesium sulfate. After vacuum filtration, the solution was concentrated under vacuum to provide 15.6 g of a fluffy brown solid. This solid was transferred to a Soxleht thimble and extracted with dichloromethane for 4 h employing a Soxleht extractor. Concentration of the dichloromethane solution under vacuum yielded 14.68 g of a tan solid. This solid was crystallized by dissolving in 400 ml of hot acetone and cooling to 0° C. overnight. The solid was collected by filtration, rinsing with ice-cold acetone, to yield 9.91 g of the title product as light yellow needles.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0.4 mL
Type
catalyst
Reaction Step Five

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